molecular formula C11H10N6OS B13946389 3-(6-(Methylsulfinyl)pyrimidin-4-yl)-pyrazolo[1,5-a]pyrimidin-2-amine

3-(6-(Methylsulfinyl)pyrimidin-4-yl)-pyrazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B13946389
M. Wt: 274.30 g/mol
InChI Key: IBGIGOKDYGGPHL-UHFFFAOYSA-N
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Description

3-(6-(Methylsulfinyl)pyrimidin-4-yl)-pyrazolo[1,5-a]pyrimidin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrazolo[1,5-a]pyrimidine core with a methylsulfinyl-substituted pyrimidine ring. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-(Methylsulfinyl)pyrimidin-4-yl)-pyrazolo[1,5-a]pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The initial step involves the synthesis of the pyrimidine ring, which can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Methylsulfinyl Group: The methylsulfinyl group is introduced via oxidation of a methylthio group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: The final step involves the cyclization reaction to form the pyrazolo[1,5-a]pyrimidine core. This can be achieved through the reaction of the intermediate compounds under high-temperature conditions in the presence of catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(6-(Methylsulfinyl)pyrimidin-4-yl)-pyrazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The compound can undergo reduction reactions to convert the methylsulfinyl group back to a methylthio group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of methylthio derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

3-(6-(Methylsulfinyl)pyrimidin-4-yl)-pyrazolo[1,5-a]pyrimidin-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(6-(Methylsulfinyl)pyrimidin-4-yl)-pyrazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-[6-Methyl-2-(Methylsulfanyl)Pyrimidin-4-yl]-4-[(Phenyl-Imino)Methyl]-1H-Pyrazol-5-ol
  • Pyrimido[4,5-d]pyrimidines
  • Pyrimido[5,4-d]pyrimidines

Uniqueness

3-(6-(Methylsulfinyl)pyrimidin-4-yl)-pyrazolo[1,5-a]pyrimidin-2-amine is unique due to its specific substitution pattern and the presence of both pyrazolo and pyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H10N6OS

Molecular Weight

274.30 g/mol

IUPAC Name

3-(6-methylsulfinylpyrimidin-4-yl)pyrazolo[1,5-a]pyrimidin-2-amine

InChI

InChI=1S/C11H10N6OS/c1-19(18)8-5-7(14-6-15-8)9-10(12)16-17-4-2-3-13-11(9)17/h2-6H,1H3,(H2,12,16)

InChI Key

IBGIGOKDYGGPHL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=NC=NC(=C1)C2=C3N=CC=CN3N=C2N

Origin of Product

United States

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